

# NP213: A Novel Peptide-Based Antifungal for the Treatment of Onychomycosis

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## Compound of Interest

Compound Name: NP213

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## A Technical Whitepaper on its Discovery, Mechanism, and Clinical Development

Authored for Researchers, Scientists, and Drug Development Professionals

### Executive Summary

Onychomycosis, a fungal infection of the nail, presents a significant therapeutic challenge due to the nail plate's barrier properties and the limitations of existing antifungal agents. **NP213** (also known as Novexatin®) is a novel, synthetic, cyclic antimicrobial peptide in late-stage clinical development for the topical treatment of onychomycosis.[1][2] Developed by NovaBiotics Ltd., **NP213** is engineered from naturally occurring host defense peptides (HDPs), which are key components of the innate immune system.[3][4][5][6][7][8] This document provides a comprehensive technical overview of the discovery, mechanism of action, and clinical development of **NP213**, presenting key data and experimental methodologies for the scientific community.

### Discovery and Design

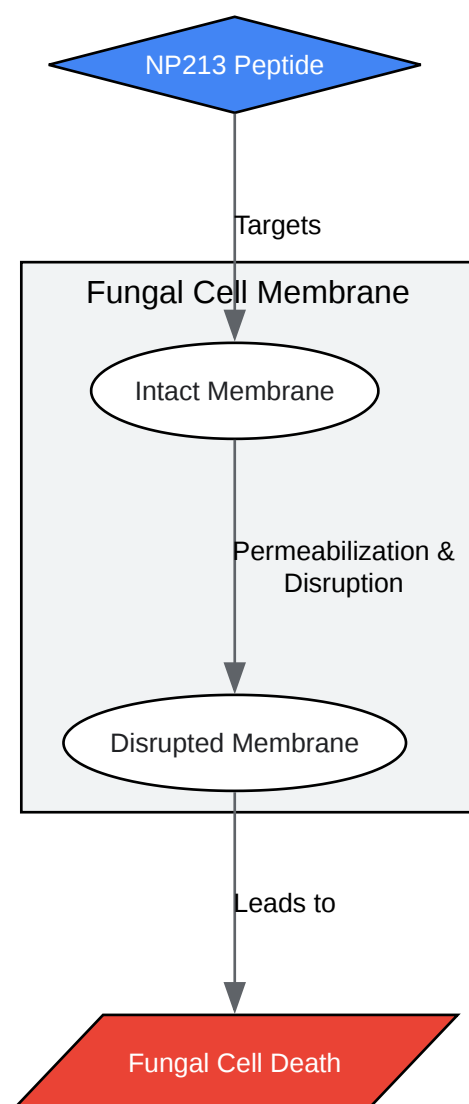
The development of **NP213** stemmed from a biological approach to circumvent the challenges of nail drug delivery.[3] Researchers at NovaBiotics designed **NP213** using HDPs as a template, leveraging their inherent antimicrobial properties.[3][4][5][7][8] **NP213** is a water-soluble, cyclic fungicidal peptide specifically designed for effective penetration of the human nail.[3][4][5][7][8] Its structure is a third-generation, cyclic arginine-based heptamer developed

through a rational drug design platform. This design allows it to penetrate the full thickness of the nail and remain active in the nail bed without significant systemic absorption.

## Mechanism of Action

**NP213** exhibits a rapid, fungicidal mode of action primarily targeting the fungal cytoplasmic membrane.<sup>[1]</sup> This mechanism is consistent with that of many cationic HDPs.<sup>[1]</sup> The primary mechanism involves membrane permeabilization and disruption, leading to cell death.<sup>[1]</sup> Some evidence also suggests a dual pathway involving the induction of reactive oxygen species (ROS) overproduction, which may help mitigate the risk of resistance development.<sup>[7]</sup>

The following diagram illustrates the proposed mechanism of action:



[Click to download full resolution via product page](#)Proposed Mechanism of Action for **NP213**.

## In Vitro Efficacy

**NP213** has demonstrated broad-spectrum antifungal activity against a range of dermatophytes, yeasts, and non-dermatophyte molds known to cause onychomycosis.[1]

## Antimicrobial Susceptibility

Standard antimicrobial susceptibility testing (AST) revealed that while **NP213**'s Minimum Inhibitory Concentrations (MICs) were higher than some traditional antifungals, it effectively inhibited the growth of various dermatophyte species.[1]

Organism	MIC Range (mg/L)	MFC Range (mg/L)
Dermatophytes	<100 - 4,000	500 - 4,000

Data sourced from Mercer et al., 2019.[1]

## Nail Penetration and Eradication Studies

Recognizing that standard in vitro tests often fail to predict efficacy within the nail, a more physiologically relevant in vitro nail infection model was developed.[1][6] In this model, **NP213** demonstrated superior nail penetration and fungal eradication capabilities compared to other topical agents like ciclopirox and amorolfine.[1] Daily application of a 10% (wt/vol) **NP213** solution for 28 days successfully eradicated various *T. rubrum* strains from infected nail fragments.[1]

Treatment Group	Outcome
NP213 (10% wt/vol)	Eradication of <i>T. rubrum</i>
Vehicle Alone	No significant reduction in CFU
Ciclopirox	Did not eradicate infection
Amorolfine	Did not eradicate infection

CFU: Colony-Forming Units. Data from a 28-day in vitro nail infection model.[1]

Furthermore, nails treated with **NP213** demonstrated sustained antifungal activity, resisting reinfection when re-exposed to *T. rubrum* up to 11 months after the initial 28-day treatment cycle ceased.[1]

## Clinical Development and Efficacy

**NP213** has undergone Phase I and Phase IIa clinical trials to evaluate its safety, tolerability, and efficacy in patients with onychomycosis.[1][3][4]

## Safety and Tolerability

Across the clinical studies, **NP213** was found to be very well tolerated with a promising safety profile.[1][3][4][5] There was no evidence of systemic exposure following topical application to the skin and nails.[3][4][5][7][8]

## Phase IIa Clinical Trial Results

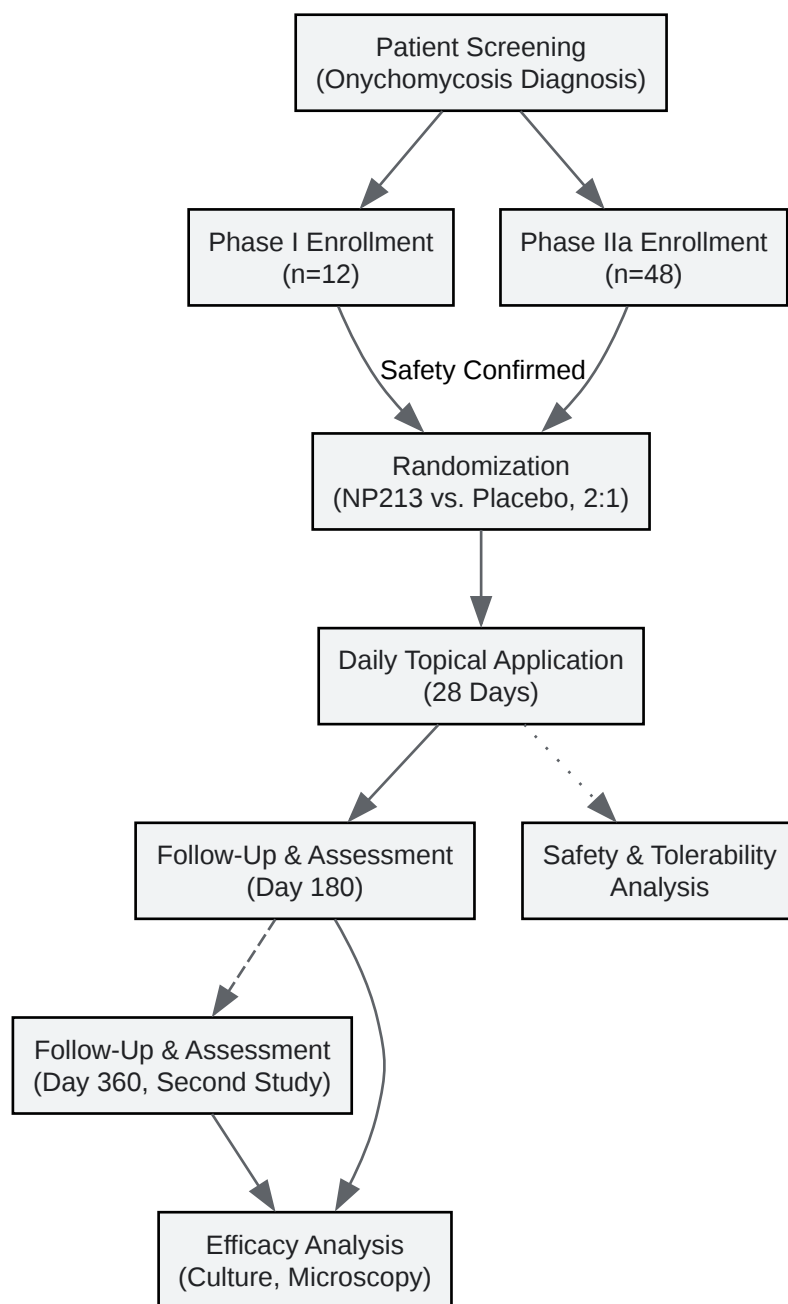
Two Phase IIa studies have been conducted, demonstrating the efficacy of a short, 28-day daily application regimen.[3][4] This is a marked contrast to other topical treatments that often require application for 48 to 52 weeks.[3][4][8]

Study	Endpoint	Time Point	Efficacy (NP213 Group)
First Phase IIa	Culture Negative	Day 180	43.3%
Second Phase IIa	Culture Negative	Day 360	56.5%
First Phase IIa	Mycological Cure (Negative Culture & Microscopy)	Day 180	23.1% (mild-to-moderate patients)

Data compiled from Mercer et al., 2020.[3][4][5][8]

Patient-reported outcomes from these studies were also positive, with participants noting an improved appearance of their nails after only 14 days of application.[3][4][5][7]

The following diagram outlines the general workflow of the Phase I/IIa clinical trials:



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General Workflow of **NP213** Phase I/IIa Clinical Trials.

## Experimental Protocols

## Propidium Iodide (PI) Staining for Membrane Permeabilization

This protocol was used to confirm that **NP213**'s mechanism of action involves disruption of the fungal cell membrane.<sup>[1]</sup>

- A spore suspension of *T. rubrum* NCPF0118 is prepared.
- The suspension is exposed to **NP213** at concentrations of 500 mg/L or 1,000 mg/L for 18 hours at 30°C.
- Following incubation with **NP213**, the spores are exposed to propidium iodide (PI), a membrane-impermeant fluorescent dye, for 15 minutes.
- The cells are then examined by fluorescence microscopy (at 400x magnification).
- Fluorescence is indicative of PI entering the cell and intercalating with DNA, which only occurs if the cell membrane has been compromised.

## In Vitro Nail Infection and Eradication Model

This model provides a more physiologically relevant assessment of a topical agent's efficacy.<sup>[1]</sup>

- Full-thickness human nail fragments are infected with a dermatophyte strain, such as *T. rubrum* NCPF0118.
- The infected nails are incubated to allow the infection to establish.
- **NP213** (e.g., in a 10% wt/vol water-based vehicle) or comparator agents are applied daily to the infected nails for a period of 28 days at 30°C.
- At the end of the treatment period, viable fungi are extracted from the nail fragments.
- The extracted fungi are cultured on a suitable medium, such as potato dextrose agar (PDA), to assess the infection status and determine the number of surviving fungi (CFU).

## Commercial and Development Status

As of early 2021, NovaBiotics entered into a licensing agreement to commercialize **NP213** in major territories including Europe and Japan (excluding the United States).[9] The product is anticipated to be launched as a medical device for mild to moderate onychomycosis, available through direct-to-consumer channels like retail pharmacies.[9] **NP213** is currently classified as being in Phase II of clinical development for onychomycosis.

## Conclusion

**NP213** represents a promising and highly differentiated therapeutic candidate for onychomycosis.[3][4][5][7] Its unique design, based on host defense peptides, allows for effective nail penetration and a rapid, fungicidal mechanism of action.[1][3][4][5][7][8] Clinical data supports its efficacy with a significantly shorter treatment duration than existing topical therapies, combined with a favorable safety profile.[3][4][8] The development of **NP213**, alongside more physiologically relevant in vitro models, provides a new paradigm for the screening and development of future onychomycosis treatments.[1]

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## References

- 1. journals.asm.org [journals.asm.org]
- 2. Onychomycosis: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]

- 9. Licensing Deal for NP213 Nail Fungus Treatment is Another Key Milestone for NovaBiotics - Novabiotics [novabiotics.co.uk]
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